2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid
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Overview
Description
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine and two methyl groups, as well as an acetic acid moiety
Preparation Methods
The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the chlorine and methyl substituents. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as the use of Vilsmeier reagent (DMF + POCl3 or PCl5) and heating, are often employed to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the acetic acid moiety.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrazine hydrate, glacial acetic acid, and methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological molecules, potentially inhibiting or modifying their activity. This can lead to a range of effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid can be compared to other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-Chloro-5,6-dimethylquinoline: Another related compound with variations in the substitution pattern on the quinoline ring
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-(2-chloro-7,8-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-4-9-5-10(6-11(16)17)13(14)15-12(9)8(7)2/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
MELZSHXVHFHYFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CC(=O)O)Cl)C |
Origin of Product |
United States |
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